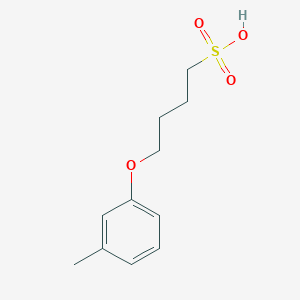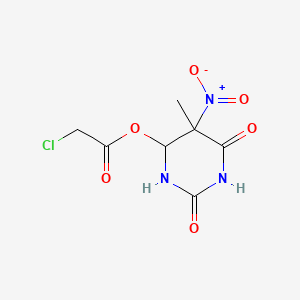
Chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester is a chemical compound with the molecular formula C7-H8-Cl-N3-O6 and a molecular weight of 265.63 g/mol . This compound is known for its unique structure, which includes a chloroacetic acid moiety esterified with a hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl group. It is used in various scientific research applications due to its reactivity and functional properties.
Méthodes De Préparation
The synthesis of chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester can be achieved through several synthetic routes. One common method involves the esterification of chloroacetic acid with the corresponding pyrimidinyl alcohol under acidic conditions . Industrial production methods typically involve the use of chlorinating agents and controlled reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.
Substitution: The chloro group in chloroacetic acid can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an alkylating agent, modifying the structure and function of proteins and nucleic acids. This interaction can lead to changes in cellular pathways and biological activities .
Comparaison Avec Des Composés Similaires
Chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester can be compared with other similar compounds, such as:
Dichloroacetic acid: Similar in structure but with two chloro groups, making it more reactive.
Trichloroacetic acid: Contains three chloro groups, used in different industrial applications.
Fluoroacetic acid: Contains a fluorine atom instead of chlorine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific ester structure and the presence of both nitro and chloro groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
82531-54-2 |
|---|---|
Formule moléculaire |
C7H8ClN3O6 |
Poids moléculaire |
265.61 g/mol |
Nom IUPAC |
(5-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-yl) 2-chloroacetate |
InChI |
InChI=1S/C7H8ClN3O6/c1-7(11(15)16)4(13)9-6(14)10-5(7)17-3(12)2-8/h5H,2H2,1H3,(H2,9,10,13,14) |
Clé InChI |
ZXKILZLLJCXOQV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(NC(=O)NC1=O)OC(=O)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


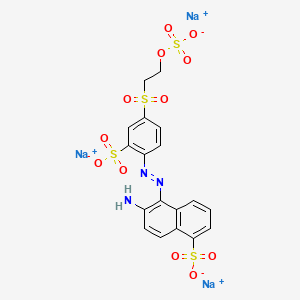

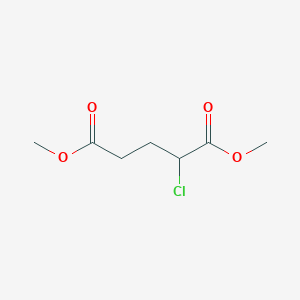
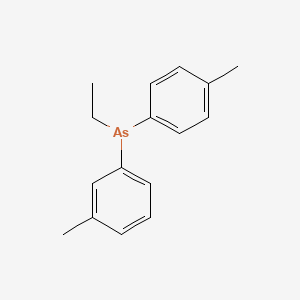


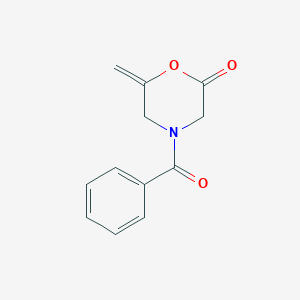
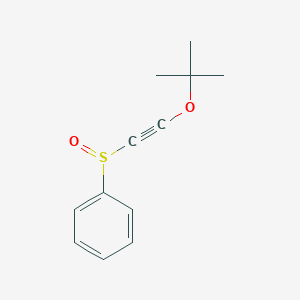
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)


![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)

